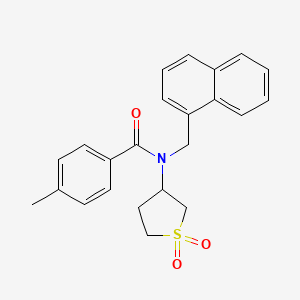![molecular formula C16H14N2OS2 B12138704 (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12138704.png)
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a thiophene group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethylphenylamine with thiophene-2-carbaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiazolidinone derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis and materials science.
Biology: Research has shown that thiazolidinone derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be explored for its potential as a therapeutic agent.
Medicine: Due to its potential biological activities, (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one may be investigated for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s properties could be utilized in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved:
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in organic synthesis.
Ethyl acetoacetate: A widely used chemical intermediate in the production of various compounds.
Uniqueness
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring, a thiophene group, and a dimethylphenyl group. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H14N2OS2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(5E)-2-(2,4-dimethylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N2OS2/c1-10-5-6-13(11(2)8-10)17-16-18-15(19)14(21-16)9-12-4-3-7-20-12/h3-9H,1-2H3,(H,17,18,19)/b14-9+ |
InChI Key |
BZHFOPRUBSDGHY-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=CS3)/S2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12138626.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138633.png)
![N-[(5E)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B12138636.png)
![N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138641.png)
![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12138648.png)
![2-(2-chlorophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12138655.png)



![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12138679.png)
![N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138685.png)
![N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B12138690.png)
![(5Z)-2-(3-chlorophenyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12138693.png)
![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12138700.png)
